2,3-Diethyl-5-methylpyrazine-d7
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Overview
Description
2,3-Diethyl-5-methylpyrazine-d7 is a deuterated analog of 2,3-Diethyl-5-methylpyrazine. It is a stable isotope-labeled compound, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research for tracing and quantitation purposes due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-5-methylpyrazine-d7 typically involves the deuteration of 2,3-Diethyl-5-methylpyrazine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-5-methylpyrazine-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Corresponding pyrazine N-oxides.
Reduction: Deuterated pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
2,3-Diethyl-5-methylpyrazine-d7 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and distribution of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of pyrazine-based drugs.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-d7 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using techniques such as mass spectrometry. This compound does not have a specific molecular target but is used to study the pathways and interactions of pyrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3-Diethyl-5-methylpyrazine: The non-deuterated analog, commonly used in flavor and fragrance studies.
2,5-Dimethylpyrazine: Another alkylpyrazine with similar applications in flavor research.
2,3-Diethyl-6-methylpyrazine: A structural isomer with different odor properties.
Uniqueness
2,3-Diethyl-5-methylpyrazine-d7 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in complex mixtures, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
157.26 g/mol |
IUPAC Name |
2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2 |
InChI Key |
PSINWXIDJYEXLO-AWIXXCAMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C |
Canonical SMILES |
CCC1=NC=C(N=C1CC)C |
Origin of Product |
United States |
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